molecular formula C7H11N3O B13838881 2-Amino-1-methyl-5-propylideneimidazol-4-one

2-Amino-1-methyl-5-propylideneimidazol-4-one

Cat. No.: B13838881
M. Wt: 153.18 g/mol
InChI Key: JJGGBWHFVLMEER-UHFFFAOYSA-N
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Description

2-Amino-1-methyl-5-propylideneimidazol-4-one is a heterocyclic compound with the molecular formula C7H11N3O It is a derivative of imidazole, a five-membered ring containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methyl-5-propylideneimidazol-4-one typically involves the cyclization of amido-nitriles. One reported method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to afford the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methyl-5-propylideneimidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups to the imidazole ring.

Scientific Research Applications

2-Amino-1-methyl-5-propylideneimidazol-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of materials with specific chemical properties, such as catalysts or dyes.

Mechanism of Action

The mechanism by which 2-Amino-1-methyl-5-propylideneimidazol-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the activity of these targets. The specific pathways involved depend on the context in which the compound is used, such as inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound, which shares the core five-membered ring structure.

    Histidine: An amino acid containing an imidazole ring, important in biological systems.

    Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial infections.

Uniqueness

2-Amino-1-methyl-5-propylideneimidazol-4-one is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-methyl-5-propylideneimidazol-4-one

InChI

InChI=1S/C7H11N3O/c1-3-4-5-6(11)9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9,11)

InChI Key

JJGGBWHFVLMEER-UHFFFAOYSA-N

Canonical SMILES

CCC=C1C(=O)N=C(N1C)N

Origin of Product

United States

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